molecular formula C9H6ClN3O B8657422 6-(5-Chloropyridin-2-yl)pyridazin-3(2H)-one

6-(5-Chloropyridin-2-yl)pyridazin-3(2H)-one

Cat. No. B8657422
M. Wt: 207.61 g/mol
InChI Key: FACKDTYWTKVJRT-UHFFFAOYSA-N
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Patent
US08426412B2

Procedure details

To a slurry of 5.05 g of 2-acetyl-5-chloropyridine (32.4 mmol) in 36 mL of methanol at room temperature was added 60 mL of water and 4.8 g of 50% glyoxylic acid (32.4 mmol). Potassium carbonate (8.96 g, 2 equivalents) was added carefully (foaming), and the reaction mixture was stirred overnight at room temperature under nitrogen. The next day, the slurry was partially stripped on the rotovap to remove methanol (maximum bath temperature 30° C.). The slurry was transferred to a separatory funnel and extracted twice with methylene chloride. The aqueous phase was transferred back to a round bottom flask and treated carefully with 13.7 mL of acetic acid (foaming) followed by 1.9 g of hydrazine hydrate (38 mmol). The reaction mixture was refluxed for 2 hours. It became very dark. While cooling, potassium carbonate was carefully added until the pH was 7. The reaction mixture was cooled to room temperature, then filtered and washed with water. The solids were dried in a vacuum oven at 50° C. The product was 4.13 g of a fine black solid. The NMR data is as follows: 300 MHz 1H NMR (DMSO d-6, TMS=0 ppm) 7.10 (d, 1H); 7.75 (d, 1H); 8.11 (d, 1H) 8.70 (d, 1H); 13.4 (bs, 1H). The yield of pyridazinone was 61%.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.96 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][N:5]=1)(=O)[CH3:2].[C:11]([OH:15])(=O)[CH:12]=O.C(=O)([O-])[O-].[K+].[K+].O.[NH2:23][NH2:24]>CO.O>[Cl:10][C:7]1[CH:8]=[CH:9][C:4]([C:1]2[CH:2]=[CH:12][C:11](=[O:15])[NH:23][N:24]=2)=[N:5][CH:6]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
C(C)(=O)C1=NC=C(C=C1)Cl
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
36 mL
Type
solvent
Smiles
CO
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.96 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
1.9 g
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at room temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove methanol (maximum bath temperature 30° C.)
CUSTOM
Type
CUSTOM
Details
The slurry was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted twice with methylene chloride
CUSTOM
Type
CUSTOM
Details
The aqueous phase was transferred back to a round bottom flask
ADDITION
Type
ADDITION
Details
treated carefully with 13.7 mL of acetic acid (foaming)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
While cooling
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solids were dried in a vacuum oven at 50° C

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1C=CC(=NC1)C=1C=CC(NN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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